molecular formula C11H13NO B13805769 Durene isocyanate CAS No. 58149-28-3

Durene isocyanate

Cat. No.: B13805769
CAS No.: 58149-28-3
M. Wt: 175.23 g/mol
InChI Key: QSABNASXRYPSQC-UHFFFAOYSA-N
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Description

3-Isocyanato-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H13NO. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by an isocyanate group (-N=C=O). This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1,2,4,5-tetramethylbenzene typically involves the reaction of 1,2,4,5-tetramethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction proceeds as follows:

    Starting Material: 1,2,4,5-tetramethylbenzene

    Reagent: Phosgene (COCl2)

    Catalyst: A suitable base such as triethylamine

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of 3-isocyanato-1,2,4,5-tetramethylbenzene follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1,2,4,5-tetramethylbenzene undergoes various types of chemical reactions, including:

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.

Major Products Formed

Scientific Research Applications

3-Isocyanato-1,2,4,5-tetramethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isocyanato-1,2,4,5-tetramethylbenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetramethylbenzene: The parent compound without the isocyanate group.

    3-Isocyanato-1,2,4,5-tetramethylbenzene: The compound of interest.

    3-Isocyanato-1,2,4,5-trimethylbenzene: A similar compound with one less methyl group.

Uniqueness

3-Isocyanato-1,2,4,5-tetramethylbenzene is unique due to the presence of the isocyanate group, which imparts significant reactivity. This reactivity makes it valuable in various chemical synthesis processes, particularly in the formation of polymers and specialty chemicals .

Properties

CAS No.

58149-28-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-isocyanato-1,2,4,5-tetramethylbenzene

InChI

InChI=1S/C11H13NO/c1-7-5-8(2)10(4)11(9(7)3)12-6-13/h5H,1-4H3

InChI Key

QSABNASXRYPSQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)N=C=O)C)C

Origin of Product

United States

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